molecular formula C19H36IN3O2 B14347924 Methyl 10-azido-9-iodooctadecanoate CAS No. 92471-64-2

Methyl 10-azido-9-iodooctadecanoate

Katalognummer: B14347924
CAS-Nummer: 92471-64-2
Molekulargewicht: 465.4 g/mol
InChI-Schlüssel: YNMQRIYGOCIJQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 10-azido-9-iodooctadecanoate is a chemical compound that belongs to the class of organic azides and iodides It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a long carbon chain ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 10-azido-9-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the reaction of iodine azide with methyl oleate yields methyl erythro/threo-9(10)-azido-10(9)-iodooctadecanoate . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent, which facilitates the formation of the azido and iodo groups on the carbon chain .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Wirkmechanismus

The mechanism of action of methyl 10-azido-9-iodooctadecanoate involves the reactivity of the azido and iodo groups. The azido group can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. The iodine atom can participate in oxidation-reduction reactions, altering the chemical properties of the compound. These reactive groups enable the compound to interact with molecular targets and pathways in various applications .

Vergleich Mit ähnlichen Verbindungen

Methyl 10-azido-9-iodooctadecanoate can be compared with other similar compounds, such as:

These compounds share similar reactivity due to the presence of azido and iodo groups but differ in their carbon chain length and the position of functional groups, which can influence their chemical behavior and applications.

Eigenschaften

CAS-Nummer

92471-64-2

Molekularformel

C19H36IN3O2

Molekulargewicht

465.4 g/mol

IUPAC-Name

methyl 10-azido-9-iodooctadecanoate

InChI

InChI=1S/C19H36IN3O2/c1-3-4-5-6-9-12-15-18(22-23-21)17(20)14-11-8-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3

InChI-Schlüssel

YNMQRIYGOCIJQN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)I)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.